molecular formula C9H9BrCl2O B13736185 1-(1-Bromopropoxy)-2,4-dichlorobenzene

1-(1-Bromopropoxy)-2,4-dichlorobenzene

Cat. No.: B13736185
M. Wt: 283.97 g/mol
InChI Key: MMIRTJDSIOLELW-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-2,4-dichlorobenzene (CAS: 6954-78-5) is a halogenated aromatic compound with the molecular formula C₉H₉BrCl₂O and a molecular weight of 283.98 g/mol. Key properties include:

  • Boiling Point: 170–174°C at 12 mmHg .
  • Purity: ≥98% (HPLC) .
  • Application: Primarily used as an intermediate in organic syntheses, particularly in agrochemical and pharmaceutical manufacturing .
  • Safety: Classified with Risk Phrases R36/37/38 (irritating to eyes, respiratory system, and skin) and R20/22 (harmful if inhaled or swallowed) .

Properties

Molecular Formula

C9H9BrCl2O

Molecular Weight

283.97 g/mol

IUPAC Name

1-(1-bromopropoxy)-2,4-dichlorobenzene

InChI

InChI=1S/C9H9BrCl2O/c1-2-9(10)13-8-4-3-6(11)5-7(8)12/h3-5,9H,2H2,1H3

InChI Key

MMIRTJDSIOLELW-UHFFFAOYSA-N

Canonical SMILES

CCC(OC1=C(C=C(C=C1)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Compound Name: 1-(1-Bromopropoxy)-2,4-dichlorobenzene
  • Molecular Formula: C9H9BrCl2O
  • Structure: This compound consists of a 2,4-dichlorobenzene ring substituted at the 1-position with a 1-bromopropoxy group — an ether linkage with a bromopropyl side chain.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a suitable halogenated alkyl bromide onto a 2,4-dichlorophenol derivative under basic conditions. This method exploits the phenolic hydroxyl group’s nucleophilicity to form the ether bond.

Reported Synthetic Procedures

Alkylation of 2,4-Dichlorophenol with 1-Bromopropane or 1,3-Dibromopropane
  • Reagents: 2,4-Dichlorophenol, 1,3-Dibromopropane (or 1-bromopropane), potassium carbonate (K2CO3) as base, dry acetonitrile or other polar aprotic solvents.
  • Conditions: The reaction mixture is refluxed or stirred at elevated temperature (typically 60–80 °C) for several hours (e.g., 12–24 h).
  • Mechanism: The phenolate ion, generated in situ by deprotonation with K2CO3, attacks the electrophilic bromopropyl halide, displacing bromide ion and forming the 1-(1-bromopropoxy) ether linkage.
Example from Literature

A closely related compound, 4-(3-bromopropoxy)-1,2-dichlorobenzene, was prepared from 3,4-dichlorophenol and 1,3-dibromopropane in the presence of potassium carbonate in dry acetonitrile, yielding the bromopropoxy ether after isolation as a crystalline solid. This method is directly applicable to the 2,4-dichlorophenol isomer to yield this compound by analogous reaction conditions.

Alternative Approaches and Related Compounds

  • While direct alkylation is the primary method, other synthetic routes involve the preparation of the bromopropyl intermediate via halogenation of propanol derivatives, followed by etherification with the dichlorophenol.
  • No direct references to complex catalytic or multi-step syntheses for this exact compound were found, indicating the alkylation route is the most efficient and industrially relevant.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Dry acetonitrile, DMF Polar aprotic solvents preferred
Base Potassium carbonate (K2CO3) To generate phenolate ion
Temperature 60–80 °C Reflux or controlled heating
Reaction Time 12–24 hours Sufficient for complete conversion
Molar Ratios Phenol : Alkyl halide = 1:1.5 Slight excess of alkyl halide to drive reaction
Work-up Extraction with organic solvents, washing, drying Purification by crystallization or chromatography

Purification and Characterization

  • Purification: After reaction completion, the mixture is cooled and filtered or extracted. The crude product is purified by recrystallization from ethanol or by column chromatography.
  • Characterization: Typical techniques include IR spectroscopy (ether C–O stretch), ^1H and ^13C NMR (to confirm aromatic and alkyl protons and carbons), and mass spectrometry. Melting point determination confirms purity.

Summary of Research Findings

Aspect Details Source/Notes
Synthetic route Alkylation of 2,4-dichlorophenol with 1,3-dibromopropane Adapted from related bromopropoxy dichlorobenzene synthesis
Reaction mechanism Nucleophilic substitution (SN2) of phenolate on alkyl bromide Standard ether formation chemistry
Yield Typically high (70–90%) depending on conditions Reported for related compounds
Purity Achieved by recrystallization and chromatographic methods Confirmed by spectroscopic analysis
Industrial relevance Suitable for scale-up due to simple reagents and conditions No complex catalysts required

Chemical Reactions Analysis

1-(1-Bromopropoxy)-2,4-dichlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromopropoxy group or the aromatic ring. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

1-(1-Bromopropoxy)-2,4-dichlorobenzene serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles to create new compounds.
  • Cross-Coupling Reactions : It can participate in reactions such as Suzuki or Heck coupling to form biphenyl derivatives.

The compound's derivatives may find potential uses in pharmaceuticals. The presence of the bromopropoxy group can enhance the biological activity of synthesized drugs. Research has indicated that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties.

Case Study: Synthesis of Antimicrobial Agents

A study investigated the synthesis of a series of antimicrobial agents derived from this compound. The researchers modified the bromine and propoxy groups to enhance the efficacy against bacterial strains. Results showed a significant increase in antimicrobial activity compared to unmodified compounds.

Environmental Applications

Due to its chlorinated aromatic structure, this compound has been studied for its environmental impact and potential as a bioremediation agent. Its ability to degrade under specific conditions makes it a candidate for cleaning up contaminated sites.

Data Table: Environmental Impact Studies

Study ReferenceFocus AreaFindings
Environmental Science JournalBiodegradationIdentified effective microbial strains for degradation of chlorinated compounds
Journal of Hazardous MaterialsToxicity AssessmentEvaluated the toxicity levels on aquatic organisms; recommended safe usage limits

Mechanism of Action

The mechanism of action of 1-(1-Bromopropoxy)-2,4-dichlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxy group can participate in binding interactions, while the dichlorobenzene ring may influence the compound’s overall reactivity and stability. Detailed pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Alkoxybenzenes

1-(3-Bromopropoxy)-4-chlorobenzene (CAS: Not specified)
  • Structure : 4-chloro substituent vs. 2,4-dichloro in the target compound.
  • Molecular Weight : Lower due to fewer chlorine atoms.
  • Reactivity : Reduced electrophilicity compared to 2,4-dichloro derivatives, impacting its utility in substitution reactions .
1-(2-Bromoethoxy)-2,4-dichlorobenzene (CAS: 6954-77-4)
  • Structure : Ethoxy chain (C₂) vs. propoxy (C₃) in the target compound.
  • Molecular Weight : 269.95 g/mol .
  • Boiling Point : Likely lower than the target compound due to shorter alkoxy chain .
  • Application : Similar use as an intermediate but with differing steric effects in reactions .
1-(Allyloxy)-2,4-dichlorobenzene (CAS: 5441-16-7)
  • Structure : Allyloxy group (C₃H₅O) instead of bromopropoxy.
  • Molecular Weight : 203.07 g/mol .
  • Reactivity : The allyl group enables participation in Diels-Alder or polymerization reactions, unlike the bromopropoxy derivative .

Bromomethyl/Bromoethyl Derivatives

1-(Bromomethyl)-2,4-dichlorobenzene (CAS: 20443-99-6)
  • Structure : Bromomethyl (-CH₂Br) substituent vs. bromopropoxy.
  • Molecular Weight : 239.92 g/mol .
  • Boiling Point : 260.9°C (estimated) .
  • Application : Used as an alkylating agent; shorter chain limits its utility in nucleophilic substitutions compared to propoxy derivatives .
1-(2-Bromoethyl)-2,4-dichlorobenzene (CAS: 108649-59-8)
  • Structure : Bromoethyl (-CH₂CH₂Br) group.
  • Molecular Weight : 253.95 g/mol .
  • Density : 1.6 g/cm³, higher than the target compound due to compact structure .
  • Hazard : Higher flammability (flash point: 139.4°C) compared to the target compound (180°C) .

Positional Isomers of Halogenated Benzenes

1-Bromo-2-chlorobenzene (CAS: 694-80-4) and 1-Bromo-4-chlorobenzene (CAS: 106-39-8)
  • Structure : Single chlorine substituent at ortho or para positions.
  • Boiling Points : 198–201°C (ortho) vs. 196°C (para) .
  • Reactivity : Para isomers generally exhibit higher symmetry and stability, influencing crystallization and reaction pathways .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
1-(3-Bromopropoxy)-2,4-dichlorobenzene 6954-78-5 C₉H₉BrCl₂O 283.98 170–174 (12 mmHg) Organic synthesis intermediate
1-(2-Bromoethoxy)-2,4-dichlorobenzene 6954-77-4 C₈H₇BrCl₂O 269.95 Not reported Intermediate for agrochemicals
1-(Bromomethyl)-2,4-dichlorobenzene 20443-99-6 C₇H₅BrCl₂ 239.92 260.9 Alkylating agent
1-Bromo-4-chlorobenzene 106-39-8 C₆H₄BrCl 191.46 196 Solvent, intermediate
1-(Allyloxy)-2,4-dichlorobenzene 5441-16-7 C₉H₈Cl₂O 203.07 264.6 Polymerization precursor

Key Research Findings

Substituent Effects: The 2,4-dichloro configuration enhances electrophilic substitution reactivity compared to mono-chloro derivatives, making the target compound versatile in synthesizing pesticides . Bromopropoxy chains improve solubility in non-polar solvents, facilitating reactions under mild conditions .

Safety Profiles :

  • Bromomethyl derivatives (e.g., CAS 20443-99-6) pose higher corrosion risks (H314) than bromoethoxy/propoxy compounds .
  • Allyloxy derivatives (e.g., CAS 5441-16-7) require careful handling due to lower flash points .

Synthetic Utility :

  • Ethoxy/bromoethyl analogs are preferred for short-chain alkylation, while propoxy derivatives offer better steric control in nucleophilic substitutions .

Q & A

Q. What are the established synthetic routes for 1-(1-Bromopropoxy)-2,4-dichlorobenzene, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2,4-dichlorophenol with 1-bromopropane or a dibromopropane derivative in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like acetonitrile or DMF. Key variables for optimization include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation .
  • Solvent : Acetonitrile or DMF improves nucleophilicity and solubility .
  • Reaction Time : 12–24 hours, monitored by TLC or HPLC .
    Post-reaction workup involves filtration, solvent removal under reduced pressure, and purification via column chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H and ¹³C NMR, focusing on aromatic protons (δ 6.8–7.5 ppm) and the bromopropoxy chain (δ 3.4–4.2 ppm for CH₂ groups) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% as per specifications) .
  • Mass Spectrometry (MS) : Verify molecular weight (283.98 g/mol) via ESI-MS or GC-MS .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., triclinic system with P1 space group for related compounds) .

Q. What are the primary applications of this compound in academic research?

Answer:

  • Organic Synthesis : Acts as a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine atom .
  • Material Science : Explored in liquid crystal or polymer design for its halogenated aromatic backbone .
  • Pharmaceutical Probes : Used to develop bioactive molecules targeting halogen-bonding interactions .

Advanced Research Questions

Q. How can researchers address contradictions in reported physical properties (e.g., boiling points) across studies?

Answer: Discrepancies in properties like boiling points (e.g., 170–174°C at 12 mmHg vs. higher values in other bromoethers) may arise from:

  • Purity Differences : Impurities elevate observed boiling points; use HPLC to verify purity .
  • Measurement Conditions : Standardize pressure (e.g., 12 mmHg for vacuum distillation) .
  • Structural Isomerism : Confirm regiochemistry (1-bromopropoxy vs. 2-/3-bromopropoxy isomers) via NOESY NMR .

Q. What mechanistic insights govern its reactivity in nucleophilic substitution reactions?

Answer: The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

  • Steric Effects : Bulky nucleophiles favor elimination; optimize with smaller nucleophiles (e.g., NaN₃) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states .
  • Leaving Group Ability : Bromine’s superior leaving capacity compared to chlorine enhances substitution rates .
    Monitor reaction progress via ¹H NMR to track bromide ion formation.

Q. What strategies improve yield in large-scale syntheses?

Answer:

  • Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity .
  • Inert Atmosphere : Minimize hydrolysis of intermediates using nitrogen/argon .
  • Continuous Flow Systems : Reduce side reactions and improve heat management .
    Reported yields for similar compounds range from 70–85% after optimization .

Methodological Challenges and Solutions

Q. How can residual moisture affect synthetic outcomes, and how is it mitigated?

Answer: Moisture (>0.5%) hydrolyzes bromopropoxy intermediates to alcohols, reducing yield. Mitigation strategies:

  • Drying Agents : Use molecular sieves or MgSO₄ in reaction mixtures .
  • Solvent Purity : Employ anhydrous solvents (e.g., DMF stored over 4Å sieves) .
  • Karl Fischer Titration : Quantify moisture pre-reaction .

Q. What safety protocols are critical given its hazard profile?

Answer:

  • Hazard Codes : R36/37/38 (irritant), requiring PPE (gloves, goggles, lab coat) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

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